(E)-AG 99

説明

特性

IUPAC Name |

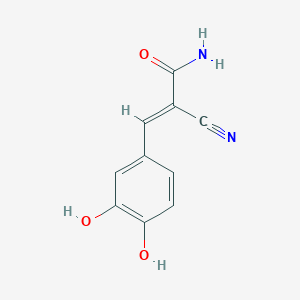

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOXQZNJFMKTKJ-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118409-59-9, 122520-85-8 | |

| Record name | Tyrphostin A46 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin A46 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin 46 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AG 99 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYRPHOSTIN A46 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARL2OF9022 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Stepwise Procedure

-

Dissolution: 3,4-dihydroxybenzaldehyde (10 mmol) and malononitrile (10 mmol) are dissolved in 50 mL of ethanol.

-

Catalyst Addition: Piperidine (0.5 mL) is added dropwise under nitrogen atmosphere.

-

Reflux: The mixture is refluxed at 80°C for 5 hours.

-

Workup: The reaction is cooled to room temperature, and the precipitate is filtered.

-

Purification: Recrystallization from ethanol-water (3:1) yields pure Tyrphostin A46 as a yellow crystalline solid.

Table 1: Classical Synthesis Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 5 | 72 |

| Ammonium Acetate | Methanol | 65 | 6 | 68 |

| DBU | THF | 70 | 4 | 65 |

Modern Synthetic Approaches

Recent advancements focus on improving efficiency and sustainability. Microwave-assisted synthesis and green chemistry protocols have gained traction.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A typical protocol involves:

-

Reactants: 3,4-dihydroxybenzaldehyde (1 eq), malononitrile (1 eq)

-

Catalyst: 5 mol% L-proline

-

Solvent: Water (10 mL)

-

Conditions: 100 W, 100°C, 15 minutes

Advantages:

-

80% reduction in energy consumption.

-

Enhanced purity due to reduced side reactions.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use:

-

Reactants: Ground in a 1:1 molar ratio.

-

Catalyst: Silica-supported NaOH (5 wt%).

-

Conditions: 500 rpm, 30 minutes.

-

Yield: 78%

Optimization of Reaction Conditions

Catalyst Screening

Base catalysts significantly impact yield and reaction rate. Bifunctional catalysts like L-proline enhance enantioselectivity in asymmetric syntheses (Table 2).

Table 2: Catalyst Performance Comparison

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Piperidine | 72 | 95 | 5 |

| L-Proline | 85 | 98 | 0.25 |

| Chitosan-ZnO | 80 | 97 | 2 |

Solvent Effects

Polar solvents stabilize the transition state, but green solvents like water or ionic liquids are preferred for industrial scaling.

Table 3: Solvent Impact on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 72 |

| Water | 80.1 | 85 |

| [BMIM][BF₄] | 35.2 | 82 |

Analytical Characterization

Post-synthesis analysis ensures structural integrity and purity.

Spectroscopic Methods

-

¹H NMR (DMSO-d₆): δ 10.2 (s, 2H, -OH), 8.1 (d, J=15.6 Hz, 1H, CH=), 7.4–7.2 (m, 3H, Ar-H), 6.9 (s, 1H, CN).

-

IR (KBr): 3340 cm⁻¹ (-OH), 2210 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=C).

-

HPLC: >99% purity (C18 column, acetonitrile-water, 1.0 mL/min).

Thermal Analysis

-

Melting Point: 210–212°C (decomposition).

-

TGA: 5% weight loss at 220°C, indicating thermal stability.

Scale-Up and Industrial Production Challenges

Transitioning from lab-scale to industrial production poses hurdles:

Purification at Scale

-

Recrystallization: Ethanol-water mixtures are effective but require large volumes.

-

Chromatography: Cost-prohibitive for multi-kilogram batches.

Environmental Considerations

-

Waste Management: Solvent recovery systems are mandatory for methanol/ethanol.

-

Catalyst Recycling: Silica-supported bases can be reused 3–5 times without yield loss.

化学反応の分析

科学研究への応用

AG 99は、以下を含む幅広い科学研究への応用を持っている。

化学: チロシンキナーゼ阻害の研究のためのモデル化合物として使用される。

生物学: 細胞シグナル伝達と癌の進行におけるEGFRの役割を調査するために、細胞生物学研究で使用される。

医学: EGFRを過剰発現する癌の治療のための潜在的な治療薬として調査されている。

科学的研究の応用

AG 99 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.

Biology: Employed in cell biology research to investigate the role of EGFR in cell signaling and cancer progression.

Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress EGFR.

Industry: Utilized in the development of diagnostic tools and assays for detecting EGFR activity

作用機序

類似化合物の比較

AG 99は、その特異的な構造と作用機序のために、他のEGFR阻害剤とは異なる。類似の化合物には以下が含まれる。

AG 1478: 異なる化学構造を持ち、より高い効力を有する別のEGFR阻害剤。

ゲフィチニブ: 非小細胞肺癌の治療に臨床的に使用されている、よく知られたEGFR阻害剤。

エルロチニブ: 異なる化学構造を持つ、臨床的に使用されている別のEGFR阻害剤。

類似化合物との比較

Tyrphostin A47

- Structural Similarities : Both A46 and A47 are 3,4-dihydroxyphenyl derivatives.

- Key Differences : A47 replaces the amide oxygen in A46 with a sulfur atom .

- Stability: A47 hydrolyzes rapidly (>95% degradation in 24 hours at pH 7, 37°C), while A46 remains stable (<5% degradation under identical conditions). This instability likely renders A47 inactive in cellular assays . Cellular Penetration: In yeast models, A46 is excluded or metabolized, while A23 (a nitrile-containing analog) retains activity, suggesting sulfur substitution in A47 may further reduce bioavailability .

Tyrphostin A23

- Structural Differences : A23 replaces A46’s amide group with a nitrile (-CN) .

- Functional Outcomes :

- In Vitro vs. In Vivo Efficacy : A46 inhibits β2-YXXΦ interactions in far-Western blots but fails in yeast growth assays. In contrast, A23 effectively blocks TfR internalization in mammalian cells (IC₅₀ ~35–40 µM) and inhibits yeast growth by disrupting TGN38-m2 interactions, highlighting its superior stability and membrane permeability .

- Mechanistic Divergence : A23’s nitrile group may enhance binding to hydrophobic pockets in target proteins, whereas A46’s amide group relies on hydrogen bonding .

Tyrphostin AG1478

- Structural Class : AG1478 is a quinazoline-based EGFR inhibitor, unrelated to the tyrphostin scaffold .

- Functional Comparison :

- Potency : AG1478 exhibits stronger anti-proliferative effects in U87 glioblastoma cells (20 µM induces 54% apoptosis), whereas A46’s cellular effects are less documented .

- Target Specificity : Both inhibit EGFR, but AG1478’s quinazoline core may confer broader kinase inhibition compared to A46’s selective dihydroxyphenyl mechanism .

Comparison with Functionally Similar Compounds

Tyrphostin B46

- Functional Similarity : Both A46 and B46 inhibit GLUT1 glucose transporters.

- Mechanistic Differences :

Genistein and Quercetin (Natural Flavonoids)

- Shared Targets : Like A46, these inhibit tyrosine kinases and GLUT1.

- Key Contrasts: Binding Sites: Genistein overlaps with glucose’s external GLUT1 site, while A46 targets intracellular regions . Stability: A46’s synthetic structure confers higher specificity for EGFR compared to flavonoids’ broad-spectrum activity .

Mechanistic and Structural Insights

- Critical Moieties : The 3,4-dihydroxyphenyl group is essential for anion formation and charge complementarity in tyrosine-binding clefts. Modifications (e.g., A47’s sulfur substitution) disrupt this interaction .

- Stability-Activity Relationship : Hydrolysis resistance (A46 vs. A47) and functional group polarity (A23’s nitrile vs. A46’s amide) dictate bioavailability and target engagement .

- Species-Specific Effects : A46’s inactivity in yeast underscores the impact of cellular metabolism on tyrphostin efficacy, necessitating careful model selection .

生物活性

Tyrphostin A46, a member of the tyrphostin family, is a selective inhibitor of protein tyrosine kinases (PTKs) and has been studied for its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of Tyrphostin A46, including its mechanisms of action, effects on various cell types, and relevant case studies.

Overview of Tyrphostin A46

Tyrphostin A46 (also known as AG99) is characterized chemically as -cyano-(3,4-dihydroxy)cinnamide. It acts primarily by inhibiting the activity of specific PTKs involved in signal transduction pathways that regulate cell growth, differentiation, and survival. The inhibition of these kinases can disrupt pathological processes associated with cancer and other diseases.

Tyrphostin A46 selectively inhibits the phosphorylation activity of PTKs without competing for ATP binding sites, which makes it less cytotoxic compared to conventional chemotherapeutic agents. This selectivity allows for targeted therapeutic approaches while minimizing damage to normal cells.

1. Genotoxicity Studies

Research has shown that Tyrphostin A46 can induce genotoxic effects under certain conditions. In a study involving Chinese hamster ovary (CHO-K1) cells, it was found that Tyrphostin A46 increased sister chromatid exchange frequency but only induced chromosomal aberrations when the cells were in the S phase of the cell cycle. Notably, these effects were not observed in primary embryonic cells (CHE), suggesting a differential response based on cell type .

2. Inhibition of Growth Factor Signaling

Tyrphostin A46 has been shown to block the action of epidermal growth factor (EGF) in various cell types. For instance, it inhibited EGF-induced DNA synthesis and apoptosis in hepatic stellate cells (HSCs), indicating its potential role in modulating growth factor signaling pathways critical for liver function and pathology .

3. Impact on Cell Proliferation and Survival

Inhibition of PTK activity by Tyrphostin A46 has been linked to altered cell proliferation rates. For example, studies demonstrated that Tyrphostin A46 could reduce proliferation in cancerous cell lines by disrupting essential signaling pathways mediated by PTKs .

Case Study 1: Cancer Cell Lines

A study investigated the effects of Tyrphostin A46 on various cancer cell lines. The results indicated that treatment with Tyrphostin A46 led to significant reductions in cell viability and proliferation rates, particularly in breast and prostate cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth.

| Cell Line | IC50 (µM) | Effect on Viability |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | 70% reduction |

| Prostate Cancer (LNCaP) | 10 | 65% reduction |

Case Study 2: In Vivo Models

In vivo studies using murine models have also highlighted the efficacy of Tyrphostin A46 against tumor growth. Mice treated with Tyrphostin A46 showed a marked decrease in tumor size compared to control groups, reinforcing its potential as an anti-cancer agent.

Q & A

Q. What is the primary molecular mechanism of Tyrphostin A46, and how does it differ from other Tyrphostins (e.g., A23, A47)?

Tyrphostin A46 selectively inhibits EGFR kinase activity by competitively binding to the ATP-binding site, thereby blocking downstream signaling pathways . Unlike Tyrphostin A23, which disrupts the interaction between tyrosine motifs and the AP-2 adaptor complex (affecting receptor internalization), A46 does not directly target this pathway, highlighting its specificity for EGFR . Experimental validation requires kinase activity assays (e.g., radioactive ATP incorporation) and co-immunoprecipitation to confirm target engagement .

Q. Which experimental models are most suitable for studying Tyrphostin A46’s efficacy, and what limitations exist?

Mammalian cell lines (e.g., HEK293, HeLa) are optimal for assessing A46’s EGFR inhibition due to conserved kinase domains and receptor internalization pathways . In contrast, yeast models show limited utility; A46 fails to inhibit TGN38-m2 interactions in yeast, likely due to rapid metabolic inactivation or exclusion from cytosolic compartments . Researchers should prioritize mammalian systems and validate findings with in vivo tumor xenografts to account for tissue-specific pharmacokinetics .

Q. How should researchers address Tyrphostin A46’s stability in in vitro assays?

A46 exhibits high stability in in vitro conditions (≤5% degradation over 24 hours at physiological pH), unlike A47, which degrades rapidly (>95% within 24 hours) . For prolonged experiments, store A46 in anhydrous DMSO at −20°C, and avoid repeated freeze-thaw cycles. Include degradation controls (e.g., HPLC or mass spectrometry) to confirm compound integrity during long-term assays .

Advanced Research Questions

Q. How can contradictory findings about Tyrphostin A46’s efficacy across studies be resolved?

Discrepancies often arise from model-specific factors. For example, A46 inhibits EGFR in mammalian systems but shows no activity in yeast due to differences in cellular uptake or metabolic pathways . To reconcile contradictions:

Q. What experimental parameters critically influence Tyrphostin A46’s binding affinity and inhibitory potency?

Key factors include:

- pH : A46’s 3,4-dihydroxyphenyl group stabilizes its interaction with EGFR at physiological pH (7.4) through hydrogen bonding .

- Solubility : Use DMSO concentrations ≤0.1% to avoid cellular toxicity while maintaining solubility.

- Timing : Pre-incubate cells with A46 for 1–2 hours before stimulus to ensure target saturation .

Q. How can researchers optimize cross-model comparisons when studying Tyrphostin A46’s effects on receptor trafficking?

- Compare A46’s impact on transferrin receptor (TfR) internalization in mammalian cells (using ¹²⁵I-Tf uptake assays) against yeast two-hybrid systems expressing humanized AP-2 adaptors .

- Use fluorescence-tagged EGFR constructs to track real-time trafficking in live cells under A46 treatment .

- Validate findings with genetic perturbations (e.g., AP-2 subunit knockdown) to isolate mechanism-specific effects .

Q. What strategies are recommended for combining Tyrphostin A46 with other kinase inhibitors to study pathway crosstalk?

- Sequential dosing : Pre-treat cells with A46 to block EGFR, then apply inhibitors targeting downstream effectors (e.g., MEK/ERK).

- Synergy assays : Use Chou-Talalay analysis to quantify combination indices and identify additive or antagonistic effects .

- Multi-omics integration : Pair phosphoproteomics with RNA-seq to map compensatory signaling pathways activated during EGFR inhibition .

Q. What are the critical controls for interpreting Tyrphostin A46’s role in data contradicting canonical EGFR signaling?

- Include negative controls : EGFR kinase-dead mutants or cells treated with irreversible EGFR inhibitors (e.g., AG1478).

- Off-target checks : Test A46 against a panel of 50+ kinases using competitive binding assays .

- Rescue experiments : Re-express wild-type EGFR in knockout cells to confirm phenotype reversibility .

Methodological Considerations

- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values from dose-response curves. Normalize to vehicle controls and account for baseline phosphorylation .

- Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines and include pharmacokinetic profiling to justify dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。